molecular formula C23H28N4O3 B12187206 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B12187206
M. Wt: 408.5 g/mol
InChI Key: MWPQVWQDSTYSSD-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound with a unique structure that combines a cyclohexene ring, an indole moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps:

    Formation of the cyclohexene derivative: Starting with cyclohexene, a series of reactions including halogenation and subsequent substitution can introduce the ethyl group.

    Indole functionalization: The indole moiety can be functionalized through acylation reactions to introduce the carbonyl group.

    Piperazine coupling: The functionalized indole is then coupled with piperazine under appropriate conditions, often using coupling reagents like EDCI or DCC.

    Final assembly: The cyclohexene derivative and the indole-piperazine intermediate are then coupled under conditions that promote amide bond formation, such as using a peptide coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized at the cyclohexene ring to form epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The indole and piperazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for dihydroxylation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclohexene ring can yield cyclohexane diol, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential ligand for various biological targets.

    Materials Science: Its structural properties could be exploited in the development of new materials, such as polymers or nanomaterials.

    Biological Research: The compound can be used as a probe to study biological pathways involving indole and piperazine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors or enzymes, while the piperazine ring can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide: This compound shares the cyclohexene and ethyl groups but differs in the aromatic substitution.

    N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Similar in structure but with a different aromatic ring.

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is unique due to the combination of the indole and piperazine rings, which can confer unique biological activity and binding properties compared to other similar compounds.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C23H28N4O3/c28-21(24-11-10-17-6-2-1-3-7-17)23(30)27-14-12-26(13-15-27)22(29)20-16-18-8-4-5-9-19(18)25-20/h4-6,8-9,16,25H,1-3,7,10-15H2,(H,24,28)

InChI Key

MWPQVWQDSTYSSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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